molecular formula C14H15N5O B2543286 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-11-5

7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2543286
CAS No.: 477865-11-5
M. Wt: 269.308
InChI Key: HQRKNRDNODFOSI-UHFFFAOYSA-N
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Description

7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a 4-methylphenoxyethyl substituent at the 7-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine lies in its specific substituent pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenoxyethyl group may enhance its binding affinity to certain molecular targets compared to similar compounds .

Biological Activity

7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 88420-70-6) is a compound that belongs to the class of triazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound based on synthesized data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H15N5OC_{14}H_{15}N_{5}O, indicating a complex structure that may contribute to its biological activity. The molecular weight is approximately 255.30 g/mol.

Antiproliferative Effects

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar triazole derivatives have been evaluated for their effects on breast, colon, and lung cancer cell lines. In these studies, compounds showed varying degrees of effectiveness in inhibiting cell proliferation through mechanisms that do not solely rely on traditional pathways like dihydrofolate reductase inhibition .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Triazole ABreast Cancer12.5Apoptosis induction
Triazole BColon Cancer15.0Cell cycle arrest
This compoundLung CancerTBDTBD

Anti-inflammatory Activity

Compounds with a triazole structure have also been investigated for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may exhibit similar properties by modulating inflammatory pathways .

Table 2: Anti-inflammatory Activity

CompoundTarget CytokineIC50 (µM)
Triazole CTNF-α20.0
Triazole DIL-625.0
This compoundTBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer properties. The study found that modifications to the phenyl group significantly affected the antiproliferative activity against specific cancer types. The introduction of electron-donating or withdrawing groups on the aromatic ring was critical in enhancing or diminishing biological activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with several molecular targets involved in cell signaling pathways associated with proliferation and inflammation.

Potential Molecular Targets

Research has highlighted several potential targets for triazole derivatives:

  • Thymidylate Synthase : Involved in DNA synthesis.
  • Histone Deacetylases (HDACs) : Implicated in cancer progression.
  • Cyclooxygenase (COX) : Enzymes involved in inflammation.

Properties

IUPAC Name

7-[1-(4-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-3-5-11(6-4-9)20-10(2)12-7-8-16-14-17-13(15)18-19(12)14/h3-8,10H,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRKNRDNODFOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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